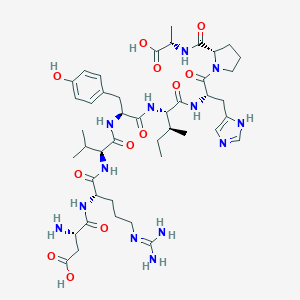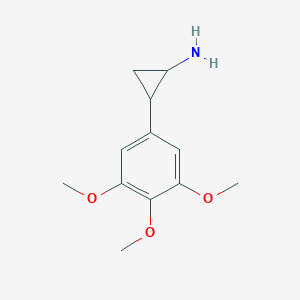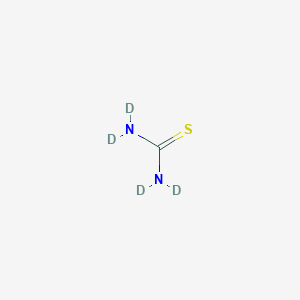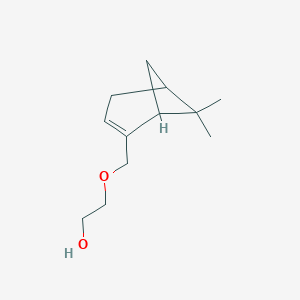
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI), also known as DMDO-EtOH, is a synthetic compound used in scientific research. It is a powerful oxidizing agent that has been shown to have a wide range of applications in organic synthesis, including the oxidation of alcohols, alkenes, and other functional groups.
Mechanism Of Action
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) acts as a single-electron oxidant, which means that it can transfer an electron to a substrate, resulting in the formation of a radical cation. This radical cation can then undergo further reactions, leading to the oxidation of the substrate. The mechanism of action of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) is similar to other oxidizing agents such as DDQ and chloranil.
Biochemical And Physiological Effects
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent and can cause damage to biological molecules such as proteins, DNA, and lipids. Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) should be handled with care and used in a well-ventilated laboratory setting.
Advantages And Limitations For Lab Experiments
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has several advantages for use in lab experiments. It is a powerful oxidizing agent that can be used in a variety of organic synthesis reactions. It is also relatively easy to synthesize and purify. However, Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has some limitations. It can be expensive to purchase and is not readily available in all laboratory settings. Additionally, Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) can be hazardous to handle and should be used with caution.
Future Directions
There are several future directions for the use of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) in scientific research. One potential application is in the development of new synthetic methods for the oxidation of alcohols and other functional groups. Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) could also be used in the synthesis of new pharmaceuticals and natural products. Additionally, further research could be conducted to better understand the biochemical and physiological effects of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI).
Synthesis Methods
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) is synthesized by the reaction of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) with ethanol in the presence of a base such as triethylamine. This reaction produces a yellow-orange solution of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI), which can be purified by column chromatography. The synthesis of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has been widely used in scientific research as a powerful oxidizing agent. It has been shown to be effective in the oxidation of alcohols, alkenes, and other functional groups. Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has also been used in the synthesis of natural products, pharmaceuticals, and other organic compounds. Additionally, Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has been used in the development of new synthetic methods and strategies for organic synthesis.
properties
CAS RN |
17140-74-8 |
|---|---|
Product Name |
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) |
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methoxy]ethanol |
InChI |
InChI=1S/C12H20O2/c1-12(2)10-4-3-9(11(12)7-10)8-14-6-5-13/h3,10-11,13H,4-8H2,1-2H3 |
InChI Key |
PGPOWYAOSYMYPB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC=C(C1C2)COCCO)C |
Canonical SMILES |
CC1(C2CC=C(C1C2)COCCO)C |
synonyms |
2-[(7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



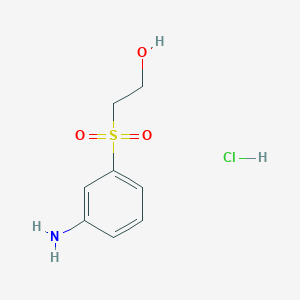
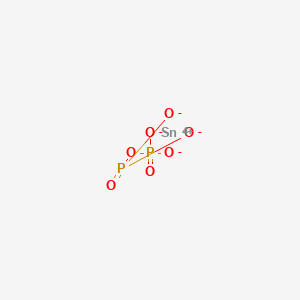
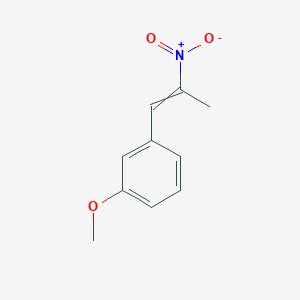
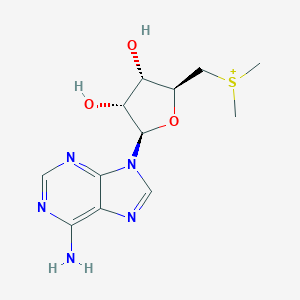

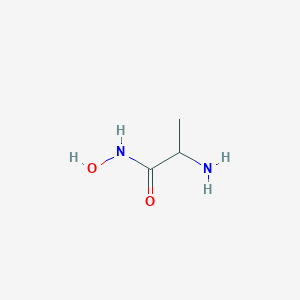
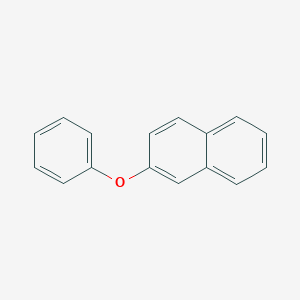
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
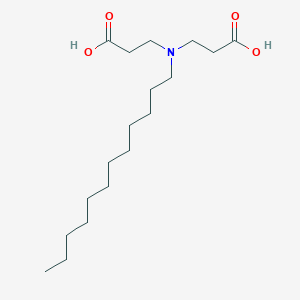
![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
